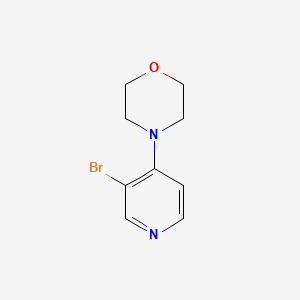

4-(3-Bromopyridin-4-yl)morpholine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(3-bromopyridin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWWNTFBRLFENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735205 | |

| Record name | 4-(3-Bromopyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200064-39-7 | |

| Record name | 4-(3-Bromopyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation Studies of 4 3 Bromopyridin 4 Yl Morpholine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis for Connectivity and Hydrogen Environments

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 4-(3-Bromopyridin-4-yl)morpholine offer a complete map of the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum is characterized by distinct signals for the protons on the pyridine (B92270) ring and the morpholine (B109124) moiety. The pyridine ring exhibits three aromatic protons. The proton at the C2 position typically appears as a singlet, while the protons at the C5 and C6 positions appear as doublets due to coupling with each other. The morpholine ring protons typically show two distinct multiplets, corresponding to the four protons adjacent to the oxygen atom (O-CH₂) and the four protons adjacent to the nitrogen atom (N-CH₂).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring shows five distinct signals, with the carbon atom bonded to the bromine (C3) and the carbon atom bonded to the morpholine nitrogen (C4) being significantly influenced by these substituents. The morpholine ring typically displays two signals for its four carbon atoms due to the molecule's symmetry.

A detailed assignment of the expected chemical shifts is presented in the table below, based on data from similar structures and general spectroscopic principles.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine Ring | ||

| H-2 | ~8.5 (s) | ~150.0 |

| C-2 | ~110.0 | |

| C-3 | ~155.0 | |

| C-4 | ~148.0 | |

| H-5 | ~7.2 (d) | ~125.0 |

| H-6 | ~8.3 (d) | ~152.0 |

| Morpholine Ring | ||

| N-CH₂ | ~3.3 (t) | ~50.0 |

| O-CH₂ | ~3.9 (t) | ~66.5 |

Note: Predicted values (s=singlet, d=doublet, t=triplet). Actual values may vary depending on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, NOESY) for Through-Bond and Through-Space Correlations

To unambiguously assign the proton signals and understand the spatial arrangement of the molecule, two-dimensional (2D) NMR techniques are employed.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton couplings through chemical bonds, typically over two to three bonds. For 4-(3-Bromopyridin-4-yl)morpholine, a COSY spectrum would be expected to show a cross-peak between the signals of the H-5 and H-6 protons on the pyridine ring, confirming their adjacent relationship. It would also show correlations between the N-CH₂ and O-CH₂ protons within the morpholine ring if their coupling is resolved.

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. A NOESY spectrum would be crucial for determining the preferred orientation of the morpholine ring relative to the pyridine ring. A key expected correlation would be between the pyridine proton H-5 and the adjacent protons on the nitrogen of the morpholine ring, which would confirm a perpendicular or near-perpendicular arrangement of the two rings.

Variable-Temperature NMR for Conformational Dynamics and Rotational Isomerism

The bond between the pyridine C4 carbon and the morpholine nitrogen atom is a single bond, around which rotation can occur. This rotation may be hindered, leading to the existence of different conformational isomers (rotamers). Variable-Temperature (VT) NMR is the ideal technique to study such dynamic processes. vnu.edu.vn

At room temperature, the rotation around the C-N bond might be fast on the NMR timescale, resulting in averaged signals for the morpholine protons. However, upon cooling, this rotation can slow down. If the energy barrier to rotation is sufficiently high, the signals for the morpholine protons may broaden and then resolve into more complex patterns at lower temperatures. Specifically, one might observe distinct signals for the axial and equatorial protons of the morpholine ring, providing valuable information about the energy barrier of this rotational process. vnu.edu.vn

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For 4-(3-Bromopyridin-4-yl)morpholine, the molecular formula is C₉H₁₁BrN₂O. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a distinctive doublet for the molecular ion peak. HRMS can confirm the exact mass of the monoisotopic peak. uni.lu

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂O | uni.lu |

| Monoisotopic Mass | 242.00548 Da | uni.lu |

| Adduct [M+H]⁺ | 243.01276 m/z | uni.lu |

| Adduct [M+Na]⁺ | 264.99470 m/z | uni.lu |

This precise mass measurement distinguishes the compound from any other with the same nominal mass but a different elemental composition, providing definitive proof of the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ as the base peak. The subsequent fragmentation of this ion in the mass spectrometer (MS/MS) provides valuable structural information. For 4-(3-Bromopyridin-4-yl)morpholine, the fragmentation is expected to occur at the weakest bonds.

Key predicted fragmentation pathways include:

Loss of the morpholine ring: A characteristic fragmentation would involve the cleavage of the C-N bond connecting the two rings, leading to the detection of a fragment corresponding to the 3-bromopyridinyl cation or related structures.

Fragmentation within the morpholine ring: The morpholine ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like ethylene (B1197577) oxide (C₂H₄O) or formaldehyde (B43269) (CH₂O).

Loss of Bromine: Cleavage of the C-Br bond could also occur, leading to a fragment ion without the bromine atom.

Analyzing these fragmentation patterns allows for a piece-by-piece confirmation of the different structural units within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

A search of scientific literature did not yield any published infrared spectra for 4-(3-Bromopyridin-4-yl)morpholine. While general IR absorption regions are known for the functional groups present in the molecule (such as C-Br, C-N, C=C of the pyridine ring, and C-O-C of the morpholine ring), without experimental data, a specific analysis and assignment of characteristic vibrational frequencies for this particular compound is not possible.

Single-Crystal X-ray Diffraction for Solid-State Structure

Similarly, a thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), revealed no deposited crystal structure for 4-(3-Bromopyridin-4-yl)morpholine. cam.ac.ukre3data.org The CSD is the world's repository for small-molecule organic and metal-organic crystal structures. re3data.org The absence of a CSD entry means that the precise three-dimensional arrangement of the atoms in the solid state, which is determined by single-crystal X-ray diffraction, has not been publicly reported.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of how molecules of 4-(3-Bromopyridin-4-yl)morpholine arrange themselves in a crystal lattice is entirely dependent on single-crystal X-ray diffraction data. This analysis would identify and characterize various intermolecular forces that stabilize the crystal structure, such as potential hydrogen bonds, halogen bonds involving the bromine atom, and other van der Waals contacts. mdpi.comacs.orgmdpi.com The study of these interactions is crucial for understanding the material's properties. mdpi.com In related halogenated pyridine compounds, halogen bonds and π–π stacking are often significant in directing the crystal packing. acs.orgju.edu.jo

Reactivity and Reaction Mechanisms of 4 3 Bromopyridin 4 Yl Morpholine

Reactivity of the Bromopyridine Moiety

The bromopyridine fragment is the most synthetically versatile part of the molecule. The carbon-bromine bond and the activated pyridine (B92270) ring are susceptible to a variety of transformations, making it a valuable intermediate in the synthesis of more complex molecules.

The pyridine ring is electron-deficient and can facilitate nucleophilic aromatic substitution (SNAr). In pyridines, positions 2 and 4 are particularly activated towards nucleophilic attack because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the ring nitrogen. quimicaorganica.org

In the case of 4-(3-Bromopyridin-4-yl)morpholine, the bromine atom is at position 3. Direct nucleophilic substitution at the C-3 position is generally slower than at the C-2 or C-4 positions. quimicaorganica.org However, reactions can still occur, often requiring specific conditions. More interestingly, studies on 3-bromopyridines have shown that under certain basic conditions, the reaction can proceed through a pyridyne intermediate, leading to substitution at the C-4 position. researchgate.netresearchgate.net In the target molecule, since the C-4 position is already occupied by a morpholine (B109124) group, direct substitution at the C-3 position is the more likely pathway for SNAr reactions. Kinetic studies on various bromopyridines with nucleophiles like methoxide (B1231860) and thiophenoxide ions have provided a quantitative basis for understanding these substitution patterns. acs.orgacs.org

Table 1: Examples of Nucleophilic Substitution on Bromopyridines

| Nucleophile Type | Example Nucleophile | Product Type |

|---|---|---|

| Oxygen Nucleophiles | Methoxide, Phenoxide | Aryl ethers |

| Sulfur Nucleophiles | Thiomethoxide, Thiophenoxide | Aryl sulfides |

This table illustrates general classes of nucleophilic substitution reactions applicable to bromopyridines.

The bromine atom on the pyridine ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura coupling, which uses a palladium catalyst to couple an organohalide with a boronic acid or its ester, is a prominent example. rhhz.net

The 3-bromopyridine (B30812) core of the molecule can readily participate in such couplings. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rhhz.net This method allows for the introduction of a wide array of alkyl, vinyl, or aryl groups at the C-3 position of the pyridine ring.

Table 2: Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Component | Role | Example |

|---|---|---|

| Aryl Bromide | Electrophile | 4-(3-Bromopyridin-4-yl)morpholine |

| Boronic Acid/Ester | Nucleophile | Phenylboronic acid, Alkylboronic ester |

| Catalyst | Facilitates reaction | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activates boronic acid | K₂CO₃, Cs₂CO₃ |

This table outlines the key components for a typical Suzuki-Miyaura reaction involving the title compound.

A more advanced transformation is the carbonylative cross-coupling reaction. In this process, carbon monoxide (CO) is incorporated into the molecule to form a ketone. Recent developments have enabled the carbonylative coupling of two different electrophiles, such as an aryl bromide and an aryl triflate, using a dual catalytic system, often involving palladium and rhodium. dtu.dksemanticscholar.org

For 4-(3-Bromopyridin-4-yl)morpholine, the aryl bromide portion can couple with another electrophile in the presence of CO. semanticscholar.org This reaction is significant because it avoids the need for pre-formed, often unstable, organometallic nucleophiles. semanticscholar.org The CO gas can function as both the carbonyl source and the reductant. dtu.dk Research has demonstrated the feasibility of carbonylative couplings with heteroaryl bromides, making this a viable strategy for functionalizing the title compound to produce diaryl ketones. acs.orgrsc.org

Reactivity of the Morpholine Moiety

The morpholine ring also possesses reactive sites, primarily the tertiary amine nitrogen and the C-H bonds of the ring itself.

The nitrogen atom in the morpholine ring is a tertiary amine. While the adjacent ether oxygen withdraws some electron density, making it less basic than similar cyclic amines like piperidine, it remains nucleophilic. wikipedia.org The nitrogen in 4-(3-bromopyridin-4-yl)morpholine is further influenced by the electron-withdrawing pyridine ring, which reduces its nucleophilicity.

Despite this, the tertiary nitrogen can undergo reactions with strong electrophiles. For instance, N-alkylation with an alkyl halide would lead to the formation of a quaternary morpholinium salt. Similarly, N-acylation with an acyl halide or anhydride (B1165640) could occur, forming an acylammonium ion. While the parent (secondary amine) morpholine is readily N-methylated using reagents like dimethyl carbonate, the reactivity of the tertiary amine in the title compound is directed towards quaternization rather than further substitution. asianpubs.org

The morpholine ring is susceptible to oxidation, which can lead to ring-opening. This transformation is relevant in understanding the metabolic pathways of morpholine-containing drugs and provides synthetic routes to new compounds. nih.gov Studies have shown that the oxidation can be achieved through various methods:

Enzymatic Oxidation : Cytochrome P450 enzymes can oxidize morpholine, leading to C-N bond cleavage and the formation of intermediates like 2-(2-aminoethoxy) acetate. nih.gov

Photocatalytic Oxidation : Visible light, in the presence of a suitable photocatalyst and oxygen, can induce the oxidative cleavage of the C(sp³)–C(sp³) bonds in morpholine derivatives under mild conditions. google.com

Electrochemical Oxidation : Anodic oxidation provides another method for C-H functionalization and potential ring-opening of the morpholine system. researchgate.net

These oxidative pathways highlight the morpholine ring's potential to be chemically altered, which can be a desirable synthetic transformation or an important consideration in biological applications. google.com

Mechanistic Investigations of Key Transformations

The chemical behavior of 4-(3-Bromopyridin-4-yl)morpholine is largely dictated by the presence of the bromine atom at the 3-position and the electron-donating morpholino group at the 4-position of the pyridine ring. These features open up pathways for various transformations, most notably those proceeding through highly reactive pyridyne intermediates.

Studies on Pyridyne Intermediates in Pyridine Functionalization

The formation of pyridyne intermediates is a well-established mechanism for the functionalization of halopyridines, particularly in the presence of strong bases. For 3-halopyridines, the generation of a 3,4-pyridyne intermediate allows for subsequent nucleophilic attack, leading to the formation of substituted pyridines that might be otherwise difficult to access.

Mechanistic studies on related 3-bromopyridines have shown that treatment with a strong base, such as potassium amide or a hindered lithium amide, can lead to the elimination of hydrogen bromide and the formation of a 3,4-pyridyne. This highly strained and reactive intermediate is then rapidly trapped by a nucleophile present in the reaction mixture. Research has demonstrated the feasibility of base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines, a process that is believed to proceed through a pyridyne intermediate. researchgate.netresearchgate.net This isomerization highlights the accessibility of the 3,4-pyridyne intermediate from 3-bromo precursors. In the context of 4-(3-Bromopyridin-4-yl)morpholine, the presence of the morpholino group is expected to influence the ease of pyridyne formation and its subsequent reactions.

Computational studies have been instrumental in understanding the structure and reactivity of pyridyne intermediates. The aryne distortion model, for instance, predicts that substituents on the pyridyne ring can induce a distortion in the triple bond, leading to a difference in the electrophilicity of the two termini. This distortion, in turn, governs the regioselectivity of nucleophilic attack. nih.gov For a 3,4-pyridyne, the relative energies of the transition states for nucleophilic attack at C-3 versus C-4 will determine the product distribution.

Influence of Substituents on Reaction Selectivity and Rate

The nature of the substituent at the 4-position of a 3-bromopyridine plays a crucial role in determining both the rate of pyridyne formation and the regioselectivity of the subsequent nucleophilic addition. The morpholino group in 4-(3-Bromopyridin-4-yl)morpholine is a key determinant of its reactivity profile.

The morpholino substituent is generally considered to be an electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring. This electron-donating character can influence the acidity of the protons on the pyridine ring, thereby affecting the rate of deprotonation and subsequent pyridyne formation. Furthermore, the steric bulk of the morpholino group can also play a role in directing the approach of the base and the incoming nucleophile.

In reactions proceeding via a 3,4-pyridyne intermediate derived from 4-(3-Bromopyridin-4-yl)morpholine, the incoming nucleophile can attack either the C-3 or C-4 position. The regioselectivity of this attack will be influenced by the electronic and steric properties of the morpholino group.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on 3,4-Pyridyne Intermediates with Different 4-Substituents

| 4-Substituent | Electronic Effect | Predicted Major Product (Nucleophilic Attack at) | Predicted Minor Product (Nucleophilic Attack at) |

| -H | Neutral | 4-Substituted Pyridine (C-4) | 3-Substituted Pyridine (C-3) |

| -OCH₃ | Electron-donating (resonance) | 4-Substituted Pyridine (C-4) | 3-Substituted Pyridine (C-3) |

| -CF₃ | Electron-withdrawing (inductive) | 3-Substituted Pyridine (C-3) | 4-Substituted Pyridine (C-4) |

| -N(CH₃)₂ | Electron-donating (resonance) | 4-Substituted Pyridine (C-4) | 3-Substituted Pyridine (C-3) |

| -Morpholino | Electron-donating (resonance), Electron-withdrawing (inductive) | 4-Substituted Pyridine (C-4) (Predicted) | 3-Substituted Pyridine (C-3) (Predicted) |

This table is based on general principles of electronic effects on pyridyne reactivity. The predictions for the morpholino substituent are inferred and not based on direct experimental data for this specific compound.

Computational Chemistry and Theoretical Investigations of 4 3 Bromopyridin 4 Yl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure, Geometrical Parameters, and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For 4-(3-Bromopyridin-4-yl)morpholine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict its electronic properties and vibrational modes. researchgate.netresearchgate.netresearchgate.net

Geometrical Parameters: The optimization process determines the most stable conformation of the molecule by minimizing its energy. This yields key geometrical parameters, including bond lengths and bond angles. The bond angles for sp2-hybridized atoms in the pyridine (B92270) ring are expected to be approximately 120°, while the sp3-hybridized atoms in the morpholine (B109124) ring would exhibit angles closer to the ideal tetrahedral value of 109.5°. soton.ac.uk

Table 1: Predicted Geometrical Parameters for 4-(3-Bromopyridin-4-yl)morpholine (Note: These are representative values based on DFT calculations of analogous structures. Actual values may vary.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Br | ~1.90 |

| C-N (Pyridine) | ~1.34 | |

| C-C (Pyridine) | ~1.39 | |

| C-N (Morpholine) | ~1.45 | |

| C-O (Morpholine) | ~1.43 | |

| **Bond Angles (°) ** | C-C-Br | ~121.0 |

| C-N-C (Pyridine) | ~117.0 | |

| C-N-C (Morpholine) | ~112.0 | |

| C-O-C (Morpholine) | ~111.0 |

Vibrational Frequencies: Theoretical vibrational analysis helps in the assignment of experimental infrared (IR) and Raman spectra. nih.gov DFT calculations can predict the vibrational frequencies corresponding to specific molecular motions, such as stretching and bending of bonds. nih.gov For instance, C-H stretching vibrations in the aromatic pyridine ring typically appear in the 3100-3000 cm⁻¹ region. nih.gov To improve the accuracy of these predictions, calculated frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and limitations in the theoretical model. researchgate.netnist.gov

Table 2: Predicted Vibrational Frequencies for 4-(3-Bromopyridin-4-yl)morpholine (Note: These are representative values based on DFT calculations of analogous structures. Actual values may vary.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretching | Pyridine Ring | 3100 - 3000 |

| C-H Stretching | Morpholine Ring | 2990 - 2850 |

| C=C, C=N Stretching | Pyridine Ring | 1600 - 1450 |

| C-N Stretching | Aryl-N, Alkyl-N | 1350 - 1250 |

| C-O-C Stretching | Ether (Morpholine) | 1150 - 1085 |

| C-Br Stretching | Bromopyridine | 700 - 550 |

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution and Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.org The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas). researchgate.netthaiscience.info

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Stability and Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.govlibretexts.org

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable. thaiscience.infonih.gov For 4-(3-Bromopyridin-4-yl)morpholine, the distribution of these orbitals would reveal key aspects of its electronic behavior. The HOMO is likely to be distributed over the electron-rich morpholine and pyridine rings, while the LUMO may be concentrated on the pyridine ring, particularly near the bromine atom, indicating its electron-accepting nature. libretexts.org

Table 3: Representative FMO Parameters from DFT Calculations (Note: These are example values based on analogous structures to illustrate the concept.)

| Parameter | Description | Typical Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference (LUMO - HOMO) | 4.0 to 5.0 |

Molecular Modeling and Simulations

Beyond static quantum calculations, molecular modeling techniques simulate the dynamic behavior of a molecule and its interactions with biological macromolecules.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This method is essential in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. d-nb.info The process involves placing the ligand (4-(3-Bromopyridin-4-yl)morpholine) into the binding site of a receptor and calculating a docking score, which estimates the binding affinity. researchgate.net

Docking studies would reveal the specific amino acid residues in a target's active site that interact with the ligand. researchgate.net Interactions typically include hydrogen bonds (e.g., with the morpholine oxygen or pyridine nitrogen), hydrophobic interactions with nonpolar residues, and halogen bonds involving the bromine atom. d-nb.infoorientjchem.org

Table 4: Example of Molecular Docking Results (Note: This table is hypothetical, illustrating typical data obtained from a docking study against a kinase target.)

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Example Kinase (e.g., CDK2) | -8.5 | LEU83, VAL18 | Hydrophobic |

| LYS33 | Hydrogen Bond (with Pyridine N) | ||

| ASP86 | Hydrogen Bond (with Morpholine O) | ||

| PHE82 | Pi-Alkyl |

Molecular Dynamics (MD) Simulations for Conformational Stability and Protein Binding Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into the conformational stability of a ligand and the stability of a ligand-protein complex. uni-muenchen.denih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. nih.gov

For 4-(3-Bromopyridin-4-yl)morpholine complexed with a protein target, a simulation of 100 nanoseconds or more could assess the stability of the binding pose predicted by docking. nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): To check the stability of the protein backbone and the ligand's position.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein. nih.gov

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein throughout the simulation.

These simulations can confirm whether the initial docking pose is maintained and provide a more accurate picture of the binding interactions, which is crucial for the rational design of more potent inhibitors. nih.govnih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interaction Quantification in Crystal Structures

While a specific Hirshfeld surface analysis for the crystal structure of 4-(3-Bromopyridin-4-yl)morpholine is not available in the reviewed literature, a theoretical investigation based on structurally related compounds can provide significant insights into the expected intermolecular interactions that govern its crystal packing. By examining published analyses of molecules containing bromopyridine and morpholine moieties, we can predict the nature and relative importance of various non-covalent contacts.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments, effectively defining a space for each molecule. By mapping properties such as the normalized contact distance (dnorm) onto this surface, regions of close intermolecular contact can be identified. The dnorm function highlights contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.

Predicted Intermolecular Interactions for 4-(3-Bromopyridin-4-yl)morpholine

Based on the functional groups present in 4-(3-Bromopyridin-4-yl)morpholine—a bromopyridine ring and a morpholine ring—several types of intermolecular interactions are anticipated to play a crucial role in its solid-state architecture. These include hydrogen bonds, halogen bonds, and various van der Waals contacts.

A detailed examination of analogous compounds from the literature allows for a more quantitative prediction. For instance, the Hirshfeld surface analysis of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, a complex bromopyridine derivative, reveals significant contributions from various interactions. nih.gov In this structure, H···H contacts are the most abundant, accounting for 48.1% of the Hirshfeld surface. nih.gov This is a common feature in organic molecules rich in hydrogen atoms. Importantly, interactions involving the bromine atom (H···Br/Br···H and C···Br/Br···C) collectively contribute 18.5% to the crystal packing, highlighting the role of the halogen in directing the supramolecular assembly. nih.gov Interactions involving oxygen and nitrogen atoms, such as H···O/O···H and H···N/N···H, are also significant, with contributions of 12.8% and 5.8%, respectively. nih.gov

Similarly, a study on (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, which contains a morpholine ring, shows a predominance of H···H contacts (46.4%), followed by C···H/H···C (21.0%) and S···H/H···S (15.7%) interactions. nih.gov The presence of the morpholine ring contributes to a significant number of these contacts.

The crystal structure of 4-[(Pyridin-3-yl)diazenyl]morpholine, a closely related compound, is stabilized by C—H···N interactions, forming infinite chains within the crystal lattice. nih.govresearchgate.net This suggests that similar hydrogen bonding involving the pyridine nitrogen of 4-(3-Bromopyridin-4-yl)morpholine is likely.

Fingerprint Plot Analysis

The two-dimensional fingerprint plots of structurally similar compounds provide a visual and quantitative summary of the expected intermolecular contacts for 4-(3-Bromopyridin-4-yl)morpholine.

H···H Interactions: These are typically the most significant and appear as a large, diffuse region in the center of the fingerprint plot, reflecting the high abundance of hydrogen atoms on the molecular surface. For a related bromopyridine derivative, these interactions constituted 48.1% of all contacts. nih.gov

H···Br/Br···H Interactions: These interactions are characterized by distinct "wings" or "spikes" in the fingerprint plot. Their presence and prominence signify the importance of halogen bonding and other contacts involving bromine. In an analogous compound, these contacts accounted for 15.0% of the surface. nih.gov

H···O/O···H Interactions: The presence of the morpholine oxygen atom is expected to result in these contacts, which would appear as sharp spikes in the fingerprint plot, indicative of hydrogen bonding. A contribution of around 12.8% was observed in a similar bromopyridine structure containing oxygen. nih.gov

H···C/C···H Interactions: These represent C-H···π interactions and other van der Waals contacts. They typically appear as "wings" on either side of the central H···H region. In a morpholine-containing compound, these accounted for 21.0% of the contacts. nih.gov

H···N/N···H Interactions: The pyridine nitrogen is a potential hydrogen bond acceptor, leading to these types of contacts. These would also be visible as distinct spikes on the fingerprint plot, with a contribution estimated to be around 5.8% based on a related structure. nih.gov

The table below summarizes the expected contributions of various intermolecular contacts to the Hirshfeld surface of 4-(3-Bromopyridin-4-yl)morpholine, based on the analysis of analogous compounds.

| Interaction Type | Predicted Contribution (%) | Reference Compound |

|---|---|---|

| H···H | ~48 | 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine nih.gov |

| H···Br/Br···H | ~15 | 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine nih.gov |

| H···O/O···H | ~13 | 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine nih.gov |

| H···C/C···H | ~21 | (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione nih.gov |

| H···N/N···H | ~6 | 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine nih.gov |

| C···Br/Br···C | ~3.5 | 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine nih.gov |

Advanced Applications and Medicinal Chemistry Perspectives of 4 3 Bromopyridin 4 Yl Morpholine Derivatives

Role as a Versatile Chemical Building Block in Organic Synthesisnih.govbris.ac.uk

The morpholine (B109124) ring is recognized as a versatile and easily accessible synthetic building block in medicinal chemistry due to its advantageous properties and straightforward synthetic accessibility. nih.gov The presence of both a reactive bromine atom and a stable morpholine group on the pyridine (B92270) core makes 4-(3-bromopyridin-4-yl)morpholine a valuable intermediate for constructing more elaborate molecular architectures. The bromine atom serves as a key handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the extension of the molecular framework.

Precursor for Complex Heterocyclic Systems and Polycyclic Scaffoldsresearchgate.netresearchgate.net

The 4-(3-bromopyridin-4-yl)morpholine scaffold is an ideal starting point for the synthesis of complex heterocyclic and polycyclic systems. The bromine atom on the pyridine ring can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These transformations allow for the facile introduction of aryl, heteroaryl, alkyl, and amino groups at the 3-position of the pyridine ring.

For instance, coupling reactions can lead to the formation of bi-aryl or hetero-biaryl structures, which are common motifs in many biologically active compounds. Furthermore, intramolecular cyclization strategies can be employed on derivatives of 4-(3-bromopyridin-4-yl)morpholine to construct fused ring systems. The development of new one-pot methods for synthesizing such important organic compounds from simple and readily available starting materials continues to be a significant focus of research. researchgate.net By designing appropriate substrates, the pyridine and morpholine core can be elaborated into more complex polycyclic scaffolds, such as pyrazolo-pyrimido[4,5-d]pyrimidines, which are of interest in drug discovery. researchgate.netresearchgate.net The synthesis of N-propargylamines, for example, has been extensively used to prepare nitrogen heterocycles like pyrrole, pyridine, and quinoline. researchgate.net

Development of New Materials Utilizing the Pyridyl-Morpholine Corebldpharm.com

While the primary focus of research on pyridyl-morpholine derivatives has been in medicinal chemistry, the inherent properties of this structural core also suggest potential applications in materials science. The pyridine ring, with its electron-deficient nature and ability to coordinate with metal ions, can be incorporated into polymers or metal-organic frameworks (MOFs). The morpholine group can influence the solubility, processability, and solid-state packing of these materials.

Derivatives of 4-(3-bromopyridin-4-yl)morpholine could be explored as building blocks for organic light-emitting diodes (OLEDs), where pyridyl structures are often used in host materials or electron-transport layers. The ability to tune the electronic properties through substitution at the bromine position could allow for the rational design of materials with specific optical and electronic characteristics. Although this area is less explored than its pharmaceutical applications, the synthetic versatility of the pyridyl-morpholine core offers a promising platform for the future development of novel functional materials. bldpharm.com

Medicinal Chemistry Scaffold Design and Structure-Activity Relationship (SAR) Studiesnih.gov

In medicinal chemistry, the morpholine ring is considered a "privileged structure" because of its frequent appearance in bioactive compounds and its ability to confer advantageous physicochemical, biological, and metabolic properties. nih.gov The combination of the morpholine ring with a pyridine core in 4-(3-bromopyridin-4-yl)morpholine creates a scaffold with significant potential for drug design, leading to extensive structure-activity relationship (SAR) studies.

Design Principles for Pyridine and Morpholine Containing Bioactivesnih.govnih.govresearchgate.net

The design of bioactive molecules incorporating the pyridine and morpholine motifs is guided by several key principles. The morpholine ring is often used to improve a compound's pharmacokinetic profile. Its presence can increase aqueous solubility, reduce lipophilicity, and enhance metabolic stability, which are all desirable drug-like properties. nih.gov The nitrogen atom of the morpholine is basic, allowing for salt formation, while the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. nih.gov

The pyridine ring is a common heterocycle in medicinal chemistry, valued for its ability to engage in hydrogen bonding and π-stacking interactions. researchgate.net In many kinase inhibitors, for example, the pyridine nitrogen forms a crucial hydrogen bond with the "hinge region" of the enzyme's ATP-binding site. The combination of these two rings into a single scaffold provides a rich set of potential interactions with protein targets. The bromine atom in 4-(3-bromopyridin-4-yl)morpholine serves as a synthetically accessible point for introducing various substituents to probe the chemical space around the core scaffold and optimize binding affinity and selectivity.

In Vitro Mechanistic Studies of Biological Activity (e.g., Enzyme Inhibition, Receptor Binding)nih.govresearchgate.netnih.gov

The pyridyl-morpholine scaffold has been incorporated into numerous molecules designed to interact with specific enzymes and receptors. In vitro assays are crucial for elucidating the mechanism of action and quantifying the potency of these compounds. A prominent example is the study of PI3K/mTOR inhibitors, where the morpholine moiety plays a critical role. In the PI3K inhibitor ZSTK474, one of the morpholine groups forms a key hydrogen bond with the backbone amide of Val828 in the catalytic domain. nih.gov Replacing this morpholine with a piperazine (B1678402) ring significantly reduces inhibitory activity, highlighting the importance of the morpholine oxygen for potent binding. nih.gov

Similarly, in the development of mTOR inhibitors, replacing a standard morpholine with a bridged morpholine derivative led to a dramatic improvement in selectivity for mTOR over the related PI3Kα kinase, with some analogues showing up to 26,000-fold selectivity. researchgate.net In another area, novel 4-aminoquinoline-3-carboxamide derivatives have been developed as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK), with the most potent compound showing an IC₅₀ of 5.3 nM. nih.gov These studies demonstrate the power of in vitro assays in guiding the rational design of potent and selective inhibitors based on the pyridyl-morpholine scaffold.

Table 1: In Vitro Enzyme Inhibition Data for Selected Morpholine-Containing Derivatives

| Compound/Scaffold | Target Enzyme | IC₅₀ (nM) | Key Findings | Reference |

| ZSTK474 Analogue (2b) | PI3Kα | 2.9 | N-acetylation of a piperazine replacement for morpholine restored potent inhibition, similar to the original morpholine-containing compound. | nih.gov |

| Pyrazolopyrimidine Analogue | mTOR | <1 | The use of a bridged morpholine instead of a simple morpholine dramatically increased potency and selectivity over PI3Kα. | researchgate.net |

| 4-Aminoquinoline-3-carboxamide (25) | BTKʷᵗ | 5.3 | A structure-hopping strategy led to a potent, reversible BTK inhibitor with improved drug-like properties. | nih.gov |

| 4-Aminoquinoline-3-carboxamide (25) | BTKᶜ⁴⁸¹ˢ | 39 | The compound retained significant potency against a common resistance mutation in BTK. | nih.gov |

Exploration in Targeted Therapeutic Areas (e.g., Kinase Inhibition, Antimicrobial Mechanisms)nih.govnih.govmdpi.comresearchgate.net

The versatile nature of the pyridyl-morpholine scaffold has led to its exploration in a wide range of therapeutic areas, with kinase inhibition and antimicrobial activity being particularly prominent.

Kinase Inhibition: The 4-aminoquinazoline core, which can be derived from pyridyl precursors, is a well-established pharmacophore for kinase inhibitors. researchgate.net Numerous FDA-approved drugs, such as gefitinib (B1684475) and erlotinib, are based on this scaffold. Derivatives of 4-(3-bromopyridin-4-yl)morpholine are actively being investigated as inhibitors of various kinases implicated in cancer, including EGFR, VEGFR, and BTK. nih.govekb.eg The pyridine ring often serves as the hinge-binding element, while modifications introduced at the bromo-position can be used to achieve selectivity and potency against specific kinase targets. Quinoline-based compounds, which are structurally related, have also shown significant promise as kinase inhibitors for cancer therapy. nih.gov

Antimicrobial Mechanisms: The search for new antimicrobial agents to combat rising drug resistance is a global health priority. mdpi.com Heterocyclic scaffolds containing morpholine and piperazine cores are being synthesized and evaluated for their antibacterial properties. nih.gov Recent studies have shown that newly synthesized morpholine derivatives exhibit inhibitory activity against a range of Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for many of these new compounds appears to be different from that of common antibiotics, which is crucial for circumventing existing resistance mechanisms. nih.gov For example, pyrazine (B50134) carboxamide derivatives have demonstrated antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com

Table 2: Therapeutic Exploration of Pyridyl-Morpholine and Related Scaffolds

| Therapeutic Area | Target Class/Organism | Example Scaffold/Derivative | Key Findings | Reference |

| Oncology | Kinase (e.g., EGFR, BTK) | 4-Aminoquinazoline, 4-Aminoquinoline (B48711) | The 4-aminoquinazoline core is a privileged scaffold for kinase inhibitors. 4-aminoquinoline derivatives show potent, reversible BTK inhibition. | nih.govresearchgate.net |

| Oncology | Kinase (e.g., VEGFR-2) | Quinazolin-4-one derivative (44) | A derivative showed an IC₅₀ of 4.6 µM against VEGFR-2 kinase and good selectivity against normal cell lines. | ekb.eg |

| Infectious Disease | Gram-positive/negative bacteria | Novel morpholine derivatives | Compounds showed broad antimicrobial activity, suggesting potential as new antibacterial agents. | nih.gov |

| Infectious Disease | S. aureus (resistant strains) | 3-Bromo-2,5-dihydro-1H-2,5-pyrroledione | Compounds showed potent activity against multi-resistant strains, suggesting a novel mechanism of action. | nih.gov |

| Infectious Disease | XDR S. Typhi | Pyrazine carboxamide derivative (5d) | A synthesized derivative showed the strongest antibacterial activity with a MIC of 6.25 mg/mL against XDR S. Typhi. | mdpi.com |

Conclusion and Future Research Directions

Summary of Key Research Findings and Structural Significance of 4-(3-Bromopyridin-4-yl)morpholine

The chemical compound 4-(3-Bromopyridin-4-yl)morpholine is a heterocyclic molecule incorporating both a pyridine (B92270) and a morpholine (B109124) ring. The structural arrangement, featuring a bromine atom at the 3-position of the pyridine ring and a morpholine moiety at the 4-position, presents a unique scaffold with considerable potential in medicinal chemistry. The morpholine ring is a well-established pharmacophore in drug discovery, often utilized to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets. nih.govresearchgate.net Its presence in numerous approved drugs underscores its value in modulating physicochemical and pharmacokinetic properties. nih.gov

The bromopyridine component offers a versatile handle for further chemical modification. The bromine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This functionalization capacity is crucial for exploring structure-activity relationships (SAR) and optimizing the biological activity of lead compounds. Specifically, the position of the bromine atom ortho to the morpholine-substituted carbon and meta to the pyridine nitrogen influences the electronic properties and reactivity of the pyridine ring.

While specific research exclusively focused on 4-(3-Bromopyridin-4-yl)morpholine is limited in publicly available literature, its constituent parts suggest significant potential as a building block in the synthesis of more complex molecules with therapeutic applications. The combination of a privileged morpholine scaffold and a synthetically tractable bromopyridine core makes it an attractive starting point for the development of novel chemical entities.

Challenges and Opportunities in the Synthesis and Functionalization of 4-(3-Bromopyridin-4-yl)morpholine

The synthesis of 4-(3-Bromopyridin-4-yl)morpholine itself presents certain challenges. A common synthetic route would likely involve the nucleophilic aromatic substitution (SNAr) of a di-halogenated pyridine, such as 3-bromo-4-chloropyridine (B1270894), with morpholine. A challenge in this approach is achieving regioselectivity, ensuring the morpholine displaces the halogen at the 4-position without significant reaction at the 3-position. The reaction conditions, including solvent, temperature, and the presence of a base, would need to be carefully optimized to favor the desired isomer.

Once synthesized, the functionalization of 4-(3-Bromopyridin-4-yl)morpholine offers numerous opportunities for diversification. The bromine atom is a key site for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery. nih.gov These include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. This is a powerful method for exploring how different substituents at this position affect biological activity. nih.govresearchgate.net

Buchwald-Hartwig Amination: Coupling with a wide range of primary and secondary amines to form new carbon-nitrogen bonds. This allows for the synthesis of a diverse library of amino-substituted pyridines, which are common motifs in bioactive molecules. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as versatile intermediates for further transformations or as key pharmacophoric elements.

A significant challenge in these functionalization reactions is the potential for catalyst inhibition or side reactions due to the presence of the basic nitrogen atom in the pyridine ring and the morpholine moiety. Careful selection of the palladium catalyst, ligands, and reaction conditions is crucial to achieve high yields and purity of the desired products.

Prospective Avenues for Further Computational Studies and Mechanistic Elucidation

Computational chemistry offers a powerful toolkit for exploring the potential of 4-(3-Bromopyridin-4-yl)morpholine and its derivatives as therapeutic agents. Prospective computational studies could provide valuable insights into its properties and guide synthetic efforts.

Molecular Docking and Pharmacophore Modeling: Molecular docking studies could be employed to predict the binding affinity and mode of interaction of 4-(3-Bromopyridin-4-yl)morpholine-based scaffolds with various biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.gov By generating a library of virtual derivatives through the computational addition of different functional groups at the bromine position, it would be possible to identify promising candidates for synthesis and biological evaluation. Pharmacophore modeling can help to identify the key structural features necessary for biological activity and guide the design of new molecules with improved potency and selectivity. nih.gov

ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is a critical step in early-stage drug discovery. Computational models can be used to estimate properties such as aqueous solubility, membrane permeability, metabolic stability, and potential for off-target toxicity. nih.gov This information can help to prioritize compounds for synthesis and identify potential liabilities that may need to be addressed through chemical modification.

Mechanistic Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the mechanisms of the synthesis and functionalization reactions of 4-(3-Bromopyridin-4-yl)morpholine. For instance, these methods could be used to investigate the regioselectivity of the initial SNAr reaction and to understand the intricacies of the catalytic cycles in subsequent cross-coupling reactions. Such studies can aid in the optimization of reaction conditions to improve yields and minimize the formation of byproducts.

Future Directions for Medicinal Chemistry Applications and Scaffold Diversification

The 4-(3-Bromopyridin-4-yl)morpholine scaffold holds considerable promise for future applications in medicinal chemistry, particularly in the development of kinase inhibitors. The morpholine moiety is a known hinge-binding element in many kinase inhibitors, and the pyridyl core can be further functionalized to achieve high potency and selectivity. nih.gov The bromine atom provides a convenient point for the introduction of various substituents that can interact with different regions of the kinase active site, allowing for fine-tuning of the pharmacological profile.

Scaffold Diversification: Beyond simple functionalization, the 4-(3-Bromopyridin-4-yl)morpholine core can be subjected to more significant structural modifications through techniques like scaffold hopping. dtic.milnih.gov This involves replacing the core scaffold with a structurally different but functionally equivalent moiety to explore new chemical space and potentially discover compounds with improved properties. dtic.milnih.gov For instance, the pyridine ring could be replaced with other heterocycles, or the morpholine ring could be substituted with other saturated heterocycles to modulate the compound's properties.

Future research in this area should focus on:

The synthesis of a diverse library of 4-(3-Bromopyridin-4-yl)morpholine derivatives through various cross-coupling reactions.

Screening of these compounds against a panel of disease-relevant biological targets, particularly protein kinases.

Conducting detailed structure-activity relationship (SAR) studies to understand the impact of different substituents on biological activity.

Utilizing computational tools to guide the design of next-generation compounds with optimized potency, selectivity, and drug-like properties.

By systematically exploring the chemical space around the 4-(3-Bromopyridin-4-yl)morpholine scaffold, it is anticipated that novel and potent therapeutic agents can be discovered.

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Bromopyridin-4-yl)morpholine?

The synthesis typically involves halogenation and coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura cross-coupling between a boronic ester derivative and a brominated pyridine precursor under inert atmosphere (e.g., argon) is a standard approach. In one protocol, 4-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine reacts with 2,4-dichloropyrimidine, followed by purification via column chromatography to isolate the product . Magnesium sulfate and silica gel are often used for drying and filtration during intermediate steps.

Q. How is the structure of 4-(3-Bromopyridin-4-yl)morpholine confirmed after synthesis?

Structural confirmation relies on spectroscopic and spectrometric techniques:

- ¹H NMR : Assigns proton environments, such as morpholine ring protons (δ 3.6–3.8 ppm) and pyridine protons.

- Mass Spectrometry (ESI-MS) : Verifies molecular weight via [M+H]⁺ or [M−H]⁻ peaks.

- Elemental Analysis : Validates purity and stoichiometry.

Discrepancies in data may require complementary methods like X-ray crystallography (using SHELX programs for refinement) .

Q. What are the key spectroscopic characteristics of 4-(3-Bromopyridin-4-yl)morpholine?

- IR Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C stretching in morpholine) and ~600 cm⁻¹ (C-Br stretching).

- Raman Spectroscopy : Under high pressure (e.g., 0–3.5 GPa), phase transitions manifest as peak splitting/merging (e.g., C-H stretching modes at 2980–3145 cm⁻¹) .

- UV-Vis : Absorption bands in the 250–300 nm range due to π→π* transitions in the aromatic system.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in cross-coupling reactions?

Key variables include:

- Catalyst System : Pd(PPh₃)₄ vs. PdCl₂(dppf), with the latter offering higher stability for brominated substrates.

- Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates but may require rigorous drying.

- Temperature : Elevated temperatures (80–100°C) improve kinetics but risk decomposition.

A study achieved >90% purity by optimizing stoichiometry and using inert atmospheres to prevent oxidation .

Q. What analytical techniques resolve contradictions in crystallographic data for morpholine derivatives?

When X-ray data conflicts with spectroscopic results (e.g., unexpected bond lengths or angles):

- High-Pressure Raman/IR Spectroscopy : Detects conformational changes under pressure (e.g., van der Waals interactions affecting morpholine ring geometry) .

- DFT Calculations : Validate experimental bond angles/energies using software like Gaussian.

- Multi-Nuclear NMR (¹³C, ¹⁵N) : Resolves ambiguities in electron-deficient pyridine systems .

Q. What computational methods predict the reactivity of 4-(3-Bromopyridin-4-yl)morpholine in further functionalization?

- Density Functional Theory (DFT) : Models electron density to identify reactive sites (e.g., bromine substitution vs. morpholine ring modification).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.

- Docking Studies : Predicts binding affinities for biological targets (e.g., kinase inhibitors).

A recent study used DFT to explain regioselectivity in halogenation reactions involving similar pyridine derivatives .

Methodological Comparison Table

| Synthetic Step | Conditions | Yield | Key Reference |

|---|---|---|---|

| Suzuki Coupling | PdCl₂(dppf), DMSO, 90°C, Ar | 85% | |

| Halogenation (NBS) | Acetonitrile, RT, 12h | 78% | |

| High-Pressure Raman Analysis | 0–3.5 GPa, diamond anvil cell | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.